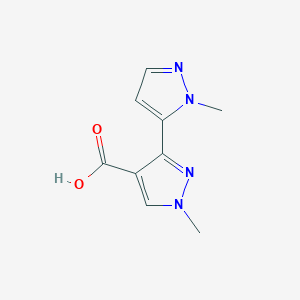

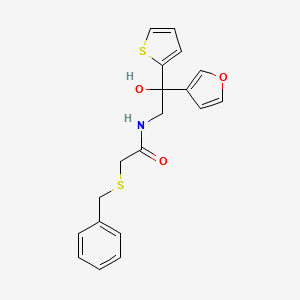

1-methyl-N-(3-morpholinopropyl)piperidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Dissociation Constants of Alkanolamines

Research on alkanolamines like piperidine, morpholine, and others focuses on their dissociation constants across different temperatures. This study provides foundational knowledge for understanding the chemical behavior of these amines, which are crucial for various applications including chemical synthesis and material science (Shuo Xu, F. D. Otto, & A. E. Mather, 1993).

Synthesis and Characterization of Amine Derivatives

A study on the synthesis of scopine 3-amino-2-phenylpropionate derivatives explores the chemical reactions and potential applications of secondary amines like piperidine and morpholine. This work contributes to the development of new compounds that may have applications in medicinal chemistry and drug design (L. Vlasova et al., 2006).

Analytical Methods for Aliphatic Amines

The analysis of primary and secondary aliphatic amines in environmental samples utilizes derivatization techniques. This research is vital for environmental monitoring and assessing the presence of amines in wastewater and surface waters, highlighting the importance of these compounds in environmental chemistry (F. Sacher, S. Lenz, & H. Brauch, 1997).

Polycationic Phosphorus Dendrimers

A study on polycationic phosphorus dendrimers examines their synthesis, characterization, cytotoxicity, DNA complexation, and transfection experiments. Such research underscores the application of amine-functionalized materials in biotechnology and gene therapy, demonstrating the versatility of amines in creating complex molecular architectures for biomedical applications (C. Padié et al., 2009).

Reaction Mechanisms with Secondary Amines

Explorations into the reactions of substituted arylthiolanium and arylthianium salts with secondary amines like piperidine and morpholine contribute to our understanding of organic reaction mechanisms. Such studies are crucial for synthetic organic chemistry, providing insights into how different functional groups interact under various conditions (E. N. Karaulova, S. N. Sakharova, & T. S. Bobruiskaya, 1988).

Safety and Hazards

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the study and development of “1-methyl-N-(3-morpholinopropyl)piperidin-4-amine” and similar compounds could have significant implications for future drug discovery and development.

properties

IUPAC Name |

1-methyl-N-(3-morpholin-4-ylpropyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N3O/c1-15-7-3-13(4-8-15)14-5-2-6-16-9-11-17-12-10-16/h13-14H,2-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBUAXFQMXMLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-(2-oxo-2-phenylethyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2755755.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)

![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)

![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)

![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)